![molecular formula C8H14N2O4S B6339995 [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol CAS No. 1221342-18-2](/img/structure/B6339995.png)
[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis and characterization of various chemical structures. For example, Upadhyaya et al. (1997) synthesized related imidazole compounds with extensive 1H and 13C NMR studies, including X-ray crystallography for structure confirmation (Upadhyaya et al., 1997).
Catalysis and Chemical Reactions
- In the field of catalysis, the compound has been used in asymmetric hydrogenation reactions. Ohkuma et al. (2007) demonstrated its application in the hydrogenation of alpha-hydroxy aromatic ketones, achieving high enantioselectivity (Ohkuma et al., 2007).
Chemical Stability and Reactivity
- Studies on the chemical stability and reactivity of related methanesulfonyl compounds have been conducted. Bentley et al. (1994) investigated the kinetic and spectroscopic characteristics of highly reactive methanesulfonates, offering insights into the solvolysis reactions and stability of these compounds (Bentley et al., 1994).
Application in Pharmaceutical Research
- In pharmaceutical research, related compounds have been synthesized and studied for their potential medical applications. For instance, Tabatabai et al. (2012) synthesized a derivative of the compound as a selective COX-2 inhibitor, indicating its potential use in drug development (Tabatabai et al., 2012).
Environmental and Material Science Applications
- The compound and its derivatives have also been explored in environmental and material science. For example, the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, involving methanesulfonate, were studied by Shankar et al. (2011), highlighting its potential use in material science (Shankar et al., 2011).
properties
IUPAC Name |
[3-(2-methoxyethyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-14-4-3-10-7(6-11)5-9-8(10)15(2,12)13/h5,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYFLXTQWEFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

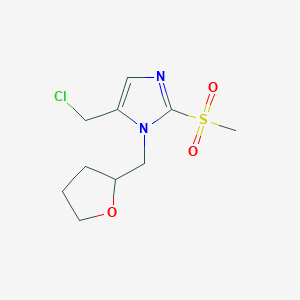
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
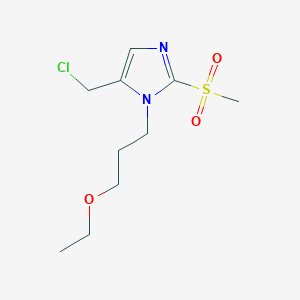

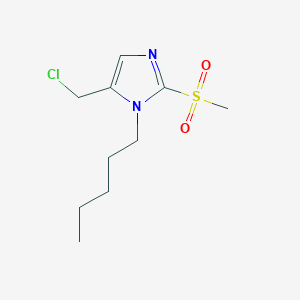
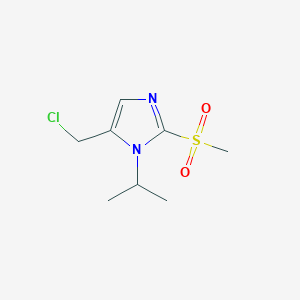
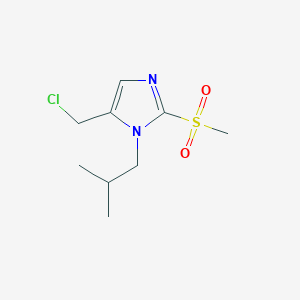

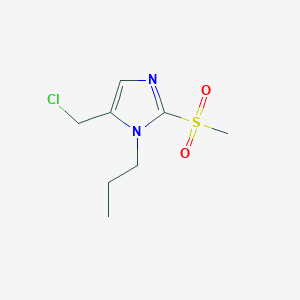
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)